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Compound of Interest

Compound Name: MEY-003

Cat. No.: B15136013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular interactions

governing the binding of the inhibitor MEY-003 to autotaxin (ATX), a key enzyme in

lysophosphatidic acid (LPA) signaling. Understanding this interaction is crucial for the rational

design of novel therapeutics targeting diseases driven by the ATX-LPA axis, including cancer,

fibrosis, and inflammation.

Quantitative Analysis of MEY-003 Inhibition
MEY-003 is a potent, non-competitive inhibitor of autotaxin. Its inhibitory activity has been

quantified against different isoforms of human autotaxin (hATX), as summarized in the table

below.

Inhibitor Target Isoform Parameter Value
Assay

Condition

MEY-003 hATX-β EC50 460 nM
Analysis with

LPC18:1

MEY-003 hATX-γ EC50 1.09 µM
Analysis with

LPC18:1

MEY-003 Not specified Ki 432 nM
Non-competitive

inhibition
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Experimental Methodologies
X-ray Crystallography of Autotaxin in Complex with
MEY-003
The three-dimensional structure of human autotaxin-γ in complex with MEY-003 was

determined by X-ray crystallography to a resolution of 2.47 Å (PDB ID: 8c3o).[1][2] The

following provides a representative protocol for such an experiment.

Protein Expression and Purification:

The gene encoding the desired human autotaxin isoform (e.g., ATX-γ) is cloned into a

suitable expression vector for production in a mammalian or insect cell line to ensure proper

post-translational modifications.

The expressed protein is secreted into the culture medium and subsequently purified using a

series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion

chromatography, to achieve high purity.

Crystallization:

The purified autotaxin protein is concentrated to an optimal concentration for crystallization.

The protein is then incubated with a molar excess of the inhibitor MEY-003 to ensure

complex formation.

Crystallization screening is performed using various techniques, such as hanging-drop or

sitting-drop vapor diffusion, with a wide range of precipitant solutions (e.g., polyethylene

glycols of different molecular weights, salts, and buffers at various pH values).

Crystals of the autotaxin-MEY-003 complex are grown over several days to weeks at a

constant temperature.

Data Collection and Structure Determination:

A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron radiation source.
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The collected diffraction data are processed, and the structure is solved using molecular

replacement with a previously determined autotaxin structure as a search model.

The model is then refined, and the inhibitor MEY-003 is manually fitted into the electron

density map.

Iterative rounds of refinement and model building are performed until the final structure

meets acceptable validation criteria.

Hydrogen-Deuterium Exchange Mass Spectrometry
(HDX-MS)
While a specific HDX-MS study for MEY-003 binding to autotaxin is not publicly available, this

technique is highly valuable for confirming the binding site and assessing conformational

changes in solution. The following outlines a general protocol.

Experimental Procedure:

Deuterium Labeling: The autotaxin protein, both in its apo form and in complex with MEY-
003, is incubated in a deuterated buffer (D₂O) for various time points (e.g., 10s, 1min, 10min,

1h). This allows for the exchange of backbone amide hydrogens with deuterium.

Quenching: The exchange reaction is rapidly quenched by lowering the pH to ~2.5 and the

temperature to 0°C. These conditions significantly slow down the back-exchange of

deuterium to hydrogen.

Proteolytic Digestion: The quenched protein samples are passed through an online pepsin

column to generate peptic peptides.

LC-MS Analysis: The resulting peptides are separated by reverse-phase liquid

chromatography and analyzed by a high-resolution mass spectrometer.

Data Analysis: The deuterium uptake for each peptide is determined by comparing the mass

of the deuterated peptides to their non-deuterated counterparts. Regions of the protein that

show reduced deuterium uptake in the presence of MEY-003 are indicative of the binding

site or areas of conformational change upon binding.
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Signaling Pathways and Inhibition
Autotaxin is the primary producer of lysophosphatidic acid (LPA) in the extracellular space.

LPA, in turn, binds to a family of G protein-coupled receptors (LPARs), initiating a cascade of

downstream signaling events that play critical roles in cell proliferation, survival, migration, and

differentiation.[3] The inhibition of autotaxin by MEY-003 effectively blocks the production of

LPA, thereby attenuating these signaling pathways.
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MEY-003 is a Potent ATX Inhibitor
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MEY-003 Binds to a Specific Pocket in ATX

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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